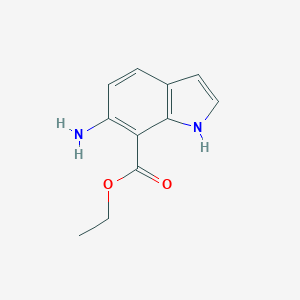

Ethyl 6-amino-1H-indole-7-carboxylate

Overview

Description

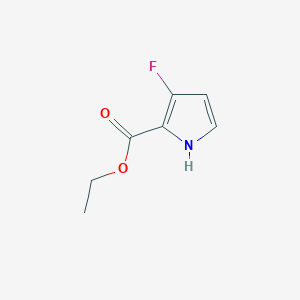

Ethyl 6-amino-1H-indole-7-carboxylate is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 6-amino-1H-indole-7-carboxylate is an intermediate in synthetic chemistry with applications in the synthesis of complex molecules. For example, it has been used in the synthesis of ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate, which exhibits significant antibacterial activity. This synthesis involves a series of reactions starting from ethyl 2-[(2-oxo-2H-1-benzopyran-6-yl)-hydrazono]-3-phenylpropanoate, indicating the compound's utility in developing potential antibacterial agents (Mir & Mulwad, 2009).

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It has been involved in the facile synthesis of formyl-1H-indole-2-carboxylates, showcasing its importance in creating intermediates with potential applications in medicinal chemistry and material science. The transformation of sulfomethyl groups to formyl functions in these syntheses highlights the compound's adaptability in chemical transformations (Pete, Szöllösy, & Szokol, 2006).

Role in Indole Synthesis

The compound has been pivotal in indole synthesis strategies, serving as a key intermediate. For instance, a new strategy utilizing ethyl pyrrole-2-carboxylate led to the synthesis of several indoles functionalized on the benzene moiety, demonstrating the compound's role in expanding the diversity of indole derivatives, which are crucial in pharmaceutical research (Tani et al., 1996).

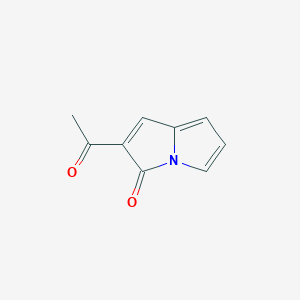

Advancements in Acylation Techniques

Research has also focused on the acylation of ethyl 1H-indole-2-carboxylate, with studies detailing the Friedel-Crafts acylation leading to various acylated indoles. These studies not only shed light on the reactivity of such compounds but also open new avenues for synthesizing indole derivatives with potential biological activities (Tani et al., 1990).

Mechanism of Action

The mechanism of action of indole derivatives is often related to their ability to inhibit the activity of certain enzymes and proteins . The structural similarity of indole alkaloids to endogenous neurotransmitters endows the molecules with neurological activity and affinity toward serotonin receptors .

Future Directions

Indole derivatives have diverse pharmacological activities and have received attention from organic and medicinal chemists . The exploration of indole derivatives in drug discovery has rapidly yielded a vast array of biologically active compounds with broad therapeutic potential . Future research will likely continue to explore the potential of indole derivatives in various therapeutic applications .

Biochemical Analysis

Biochemical Properties

Indole derivatives are known to interact with multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

Indole derivatives have been found to bind with high affinity to multiple receptors .

Metabolic Pathways

Indole is an important heterocyclic system that provides the skeleton to many alkaloids .

Properties

IUPAC Name |

ethyl 6-amino-1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)9-8(12)4-3-7-5-6-13-10(7)9/h3-6,13H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJOBQJGQMZSTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC2=C1NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445358 | |

| Record name | Ethyl 6-amino-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174311-79-6 | |

| Record name | Ethyl 6-amino-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

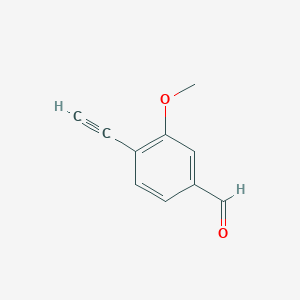

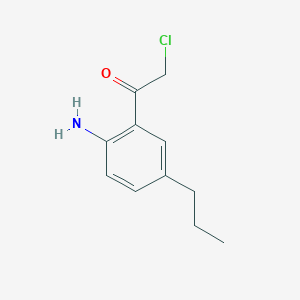

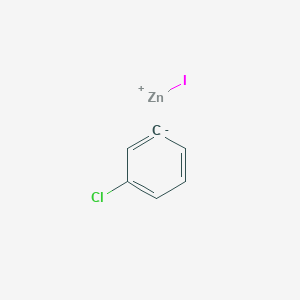

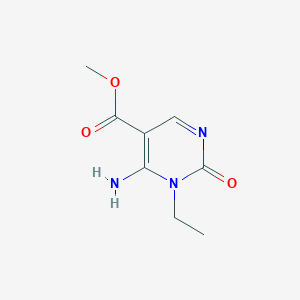

Synthesis routes and methods I

Procedure details

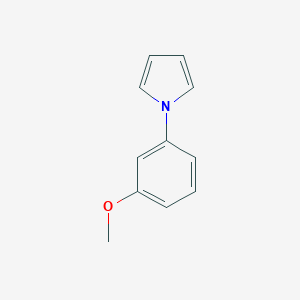

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride](/img/structure/B68992.png)